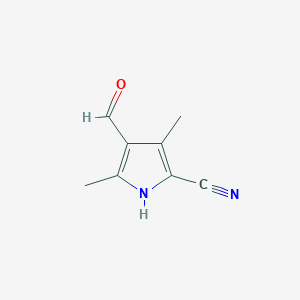

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

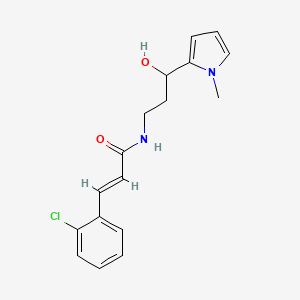

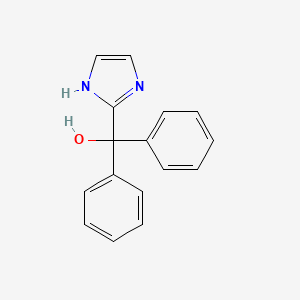

“4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring which is a five-membered aromatic heterocycle, like benzene and imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular formula of C8H8N2O, an average mass of 148.162 Da, and a monoisotopic mass of 148.063660 Da .Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile serves as a precursor in the synthesis of various complex compounds. For instance, its ethyl carboxylate derivative has been synthesized and analyzed using spectroscopy and quantum chemical calculations, revealing its strong electrophilic nature and the potential for dimer formation through hydrogen bonding (Singh et al., 2013).

Interaction and Spectroscopy Analysis

The compound plays a significant role in the formation of hydrazide-hydrazone derivatives. These derivatives exhibit multiple interactions and are characterized by spectroscopy methods and quantum chemical calculations, indicating the presence of resonance-assisted hydrogen bonding in their structure (Singh et al., 2013).

Progesterone Receptor Modulators

In medicinal chemistry, derivatives of this compound are used in the synthesis of progesterone receptor modulators, which have potential applications in female healthcare including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Novel Nonsteroidal Progestrone Receptor Modulator Synthesis

It is used in the synthesis of nonsteroidal progesterone receptor modulators, highlighting its role in creating compounds with potential therapeutic applications (Xiao Yong-mei, 2013).

Construction of the Pyrrole Ring

The compound is involved in the carbonylcobalt-catalyzed synthesis of the pyrrole ring, an essential structure in many biologically active compounds (Chatani & Hanafusa, 1991).

Antibacterial Evaluation

In the field of antibacterial research, derivatives of this compound have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Novel Redox Cyclisation Products

It is also used in the synthesis of novel redox cyclisation products, which could lead to the development of new synthetic methodologies (Buckle et al., 1992).

Mécanisme D'action

Pyrrole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antituberculosis effects . They can interact with various biological targets, leading to changes in cellular processes and pathways.

The pharmacokinetics of pyrrole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

The molecular and cellular effects of a pyrrole derivative depend on its specific mechanism of action and can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of pyrrole derivatives .

Propriétés

IUPAC Name |

4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7(4-11)6(2)10-8(5)3-9/h4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKAOEYUWJYWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

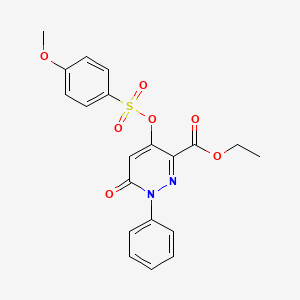

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)

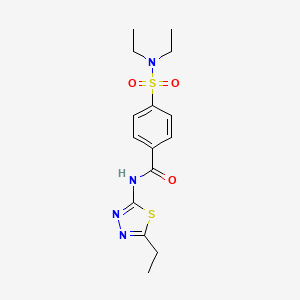

![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)

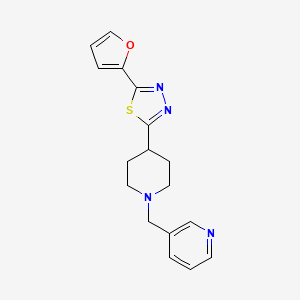

![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)